2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 2,6-dimethylbenzoic acid with 3-propyl-1,2-oxazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or oxazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazole ring can interact with amino acid residues in proteins, leading to conformational changes and altered activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 2,6-Dimethyl-N-(3-ethyl-1,2-oxazol-5-yl)benzamide
- 2,6-Dimethyl-N-(3-butyl-1,2-oxazol-5-yl)benzamide
Uniqueness
2,6-Dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The propyl group at the 3-position of the oxazole ring enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
82558-94-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,6-dimethyl-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-4-6-12-9-13(19-17-12)16-15(18)14-10(2)7-5-8-11(14)3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
InChI Key |
KKYYXLPWUOWASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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